molecular formula C16H20N4O4 B4386734 6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione

6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione

Cat. No.: B4386734
M. Wt: 332.35 g/mol
InChI Key: WITVKRCBFCORFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxalinedione core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxalinedione core, followed by the introduction of the azepanyl group and the nitro group under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic uses include acting as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-(Azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione can be compared with other quinoxalinedione derivatives. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-(azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-17-11-9-13(19-7-5-3-4-6-8-19)14(20(23)24)10-12(11)18(2)16(22)15(17)21/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITVKRCBFCORFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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